4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
Overview
Description
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is a heterocyclic compound with a molecular formula of C7H5ClN2O. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of the compound 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) family, which consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The compound this compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The compound’s interaction with FGFRs results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound is known to be a solid at room temperature and is recommended to be stored in a cool and dark place, under inert gas . These factors may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cancer cells . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is air sensitive and its storage conditions can affect its stability and efficacy . Furthermore, the compound’s interaction with its environment, such as the presence of other molecules or changes in temperature, could potentially influence its action.
Biochemical Analysis
Biochemical Properties
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The nature of these interactions involves the binding of this compound to the ATP-binding site of the FGFRs, leading to the inhibition of their kinase activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . In particular, this compound affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation. Additionally, it influences gene expression by modulating the activity of transcription factors involved in these pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the FGFRs, preventing the phosphorylation of tyrosine residues in the cytoplasmic tail of the receptors . This inhibition blocks the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Furthermore, this compound may also affect other kinases and signaling molecules, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound affects metabolic flux by modulating the activity of enzymes and cofactors involved in these pathways . For instance, the inhibition of FGFRs can lead to changes in the levels of metabolites associated with glycolysis and oxidative phosphorylation. Additionally, this compound may influence the expression of genes encoding metabolic enzymes, further affecting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins.
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells. The compound’s activity and function are influenced by its subcellular localization, as it needs to interact with FGFRs and other biomolecules to exert its effects . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further modulating its biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of 4-amino-1H-pyrrolo[2,3-B]pyridin-2(3H)-one.
Substitution: Formation of various substituted pyrrolopyridines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-B]pyridine: Similar structure but lacks the carbonyl group at the 2-position.
1H-pyrrolo[2,3-B]pyridine: Lacks both the chlorine and carbonyl groups.
4-Chloro-7-azaindole: Similar structure but with different nitrogen positioning.
Uniqueness
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chlorine atom and the carbonyl group at specific positions enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJHLWISGAWFPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458272 | |
Record name | 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346599-62-0 | |
Record name | 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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